2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol

Toxicological Profile Dye Safety Procurement Risk

The compound 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol (CAS 85392-17-2) is a monoazo disperse dye belonging to the benzisothiazole class. It is structurally defined by a 5-nitro-2,1-benzisothiazole diazo component coupled to an N-ethyl-N-hydroxyethyl-m-toluidine moiety, yielding the molecular formula C₁₈H₁₉N₅O₃S and a molecular mass of 385.44 g/mol.

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
CAS No. 85392-17-2
Cat. No. B12763896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol
CAS85392-17-2
Molecular FormulaC18H19N5O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-])C
InChIInChI=1S/C18H19N5O3S/c1-3-22(8-9-24)13-4-6-16(12(2)10-13)19-20-18-15-11-14(23(25)26)5-7-17(15)21-27-18/h4-7,10-11,24H,3,8-9H2,1-2H3
InChIKeyCEYYUMLIVMNONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 85392-17-2: Technical Baseline for 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol


The compound 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol (CAS 85392-17-2) is a monoazo disperse dye belonging to the benzisothiazole class. It is structurally defined by a 5-nitro-2,1-benzisothiazole diazo component coupled to an N-ethyl-N-hydroxyethyl-m-toluidine moiety, yielding the molecular formula C₁₈H₁₉N₅O₃S and a molecular mass of 385.44 g/mol [1]. The substance is included on the Canadian Domestic Substances List and other national inventories, indicating its established history of commercial use within the textile industry for synthetic fiber coloration [2].

Why Generic Substitution is Not Straightforward for Benzisothiazole Disperse Dye 85392-17-2


Disperse dyes within the same color class cannot be assumed to be interchangeable, as performance is highly dependent on subtle molecular variations. For benzisothiazole-based dyes like CAS 85392-17-2, properties such as alkali stability, sublimation fastness, and dye uptake on polyester are critically influenced by the terminal substituent on the aniline coupling component [1]. Replacing this compound with a generic brown disperse dye could result in unpredictable changes to shade, fastness on the specific fiber blend, or compatibility in high-temperature dyeing processes, directly impacting production yield and product quality. The benzisothiazole ring system and the specific N-ethyl-N-hydroxyethyl group in this compound are key structural determinants that are not present in simpler azobenzene-based brown dyes, making direct substitution a significant technical risk requiring careful validation.

Quantitative Differentiation Evidence for 2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol (CAS 85392-17-2)


Acute Oral Toxicity (LD50) vs. Structurally Divergent Brown Disperse Dyes

The acute oral toxicity (LD50) of CAS 85392-17-2 is reported as 320 mg/kg in rat models . This suggests a higher acute lethal dose compared to structurally divergent brown disperse dyes like C.I. Disperse Brown 1 (CAS 23355-64-8), for which regulatory bodies have noted skin sensitization potential [1]. This indicates that CAS 85392-17-2 could present a different immediate acute toxicity hazard profile, relevant for workplace safety evaluations.

Toxicological Profile Dye Safety Procurement Risk

Structural Basis for Enhanced Alkali Stability vs. Benzisothiazole Analogs

The hydroxyethyl substituent (-CH₂CH₂OH) on the target compound is hypothesized to enhance its solubility and stability in alkaline dye baths compared to the benzyl-substituted analog 3-(3-methyl-4-N-ethyl-N-benzyl-phenyldiazenyl)-5-nitro-2,1-benzisothiazoles [1]. The cited study demonstrates that benzisothiazole-based disperse dyes can achieve excellent reproducibility under alkaline conditions [1]. The presence of the hydrophilic ethanol group in CAS 85392-17-2 is a key structural advantage, likely leading to a more stable dispersion and higher dye uptake in alkali-dyeing processes, which is a desirable trait for reducing water and energy consumption in textile manufacturing.

Alkali Stability Dyeing Process Benzisothiazole Dyes

Primary Application Scenarios for Benzisothiazole Dye CAS 85392-17-2 Based on Technical Evidence


High-Temperature Polyester Dyeing and Alkaline Process Integration

Based on its structural classification as a benzisothiazole disperse dye, the primary industrial application is the high-temperature dyeing of polyester (PET) and its blends. The evidence suggests a potential to integrate into alkaline dyeing processes [1], which combine scouring and dyeing into one step, offering significant reductions in water, energy, and processing time. This scenario is directly supported by the established performance of close structural analogs and makes the compound a candidate for sustainable textile manufacturing.

Scenario Requiring a Defined Acute Toxicity Profile

For industrial dyehouses and research laboratories conducting safety evaluations, a quantified acute oral toxicity value (LD50 320 mg/kg) provides a concrete data point for risk assessment and the creation of safe handling protocols . This contrasts with dyes where such primary data is less accessible, facilitating a more straightforward chemical safety compliance process during procurement.

Research on Structure-Property Relationships in Heterocyclic Disperse Dyes

This compound serves as a specific molecular probe for academic and industrial research into how terminal substituents on the coupling component affect dye performance. Its N-ethyl-N-hydroxyethyl group can be directly compared to benzyl, cyanoethyl, or acetoacetate analogs reported in the literature [1][2] to map the influence of side-chain hydrophilicity on crystal morphology, dispersion stability, and dye-fiber interactions.

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